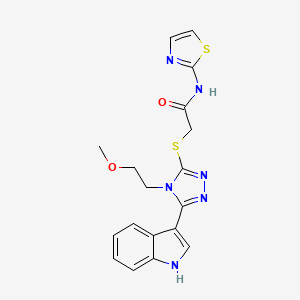
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heterocyclic compounds play a pivotal role in medicinal chemistry and drug design due to their diverse biological activities. The synthesis of novel heterocyclic compounds, including those containing triazole, thiazole, and acetamide groups, has been a focus of research to explore their potential in various biological applications.
Synthesis Analysis
The synthesis of heterocyclic compounds often involves multistep chemical reactions including cyclization, acylation, and substitution reactions. These processes enable the introduction of diverse functional groups, which are critical for the biological activity of the compounds. For example, the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives involves establishing structures through spectral data such as MS, IR, CHN, and 1H NMR (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of these compounds is elucidated using advanced techniques like NMR, IR spectroscopy, and X-ray crystallography. The detailed molecular structure helps in understanding the conformation and stereochemistry, which are crucial for their biological activity. For example, the study of crystal structures of related compounds can provide insights into their conformational preferences and molecular interactions (Bunev et al., 2013).
科学的研究の応用
Synthesis and Biological Activities
Antimicrobial Properties : Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. The synthesis involves the reaction of specific precursors to create compounds with potential against various pathogenic bacteria and fungi. For instance, triazole derivatives have shown potent activities against Candida species and other bacteria, highlighting their potential as antimicrobial agents (Altıntop et al., 2011).
COX Inhibitory Activity : Another area of application for triazole compounds is their COX inhibitory activity, with some derivatives displaying strong inhibitory effects on the COX-2 enzyme. This suggests their potential use in developing anti-inflammatory drugs (Ertas et al., 2022).
Anticancer Properties : The anticancer activities of triazole derivatives have also been a subject of research. Certain compounds have been found to exhibit selectivity towards various cancer cell lines, including melanoma and breast cancer, indicating their potential in cancer therapy (Ostapiuk et al., 2015).
Antioxidant and Antimicrobial Agents : Studies have also focused on the design and synthesis of triazole derivatives bearing indole and other moieties, demonstrating potent antimicrobial and antioxidant activities. These findings suggest the role of these compounds in addressing oxidative stress-related disorders and infections (Naraboli & Biradar, 2017).
Enzyme Inhibition : Triazole derivatives have been investigated for their ability to inhibit enzymes like lipase and α-glucosidase, which are critical in metabolic disorders. Some compounds show promising inhibitory activities, indicating their potential applications in treating diseases like obesity and diabetes (Bekircan et al., 2015).
特性
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S2/c1-26-8-7-24-16(13-10-20-14-5-3-2-4-12(13)14)22-23-18(24)28-11-15(25)21-17-19-6-9-27-17/h2-6,9-10,20H,7-8,11H2,1H3,(H,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRQYFACAZOZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


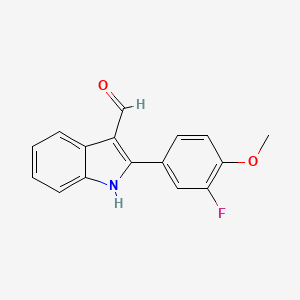
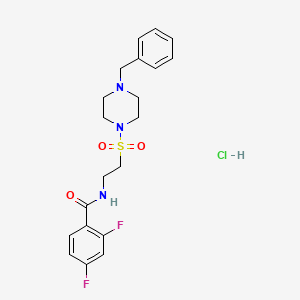
![Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2494944.png)
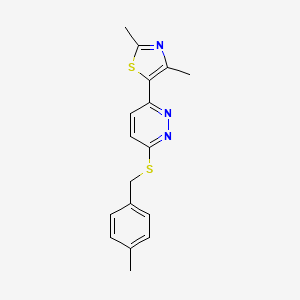
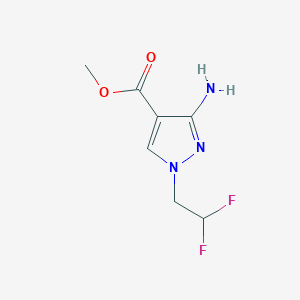
![(5-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2494947.png)
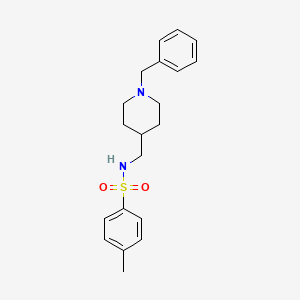
![N-(1-Cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B2494952.png)

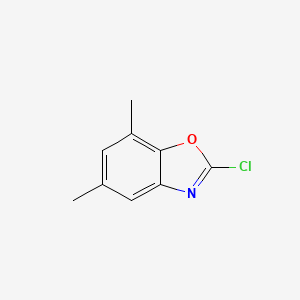
![N-{1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}-4-methylbenzenesulfonamide](/img/structure/B2494956.png)

![2-[(E)-but-2-enyl]-6-(3-chloro-4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494958.png)